Cas no 634569-66-7 (7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- 7-fluoro-1-(3-propoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-fluoro-1,2-dihydro-1-(3-propoxyphenyl)-2-(2-pyridinyl)-
- AKOS016112873
- AKOS002802489
- 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- VU0605848-1
- 634569-66-7
- F3227-0090
-
- Inchi: 1S/C25H19FN2O4/c1-2-12-31-17-7-5-6-15(13-17)22-21-23(29)18-14-16(26)9-10-19(18)32-24(21)25(30)28(22)20-8-3-4-11-27-20/h3-11,13-14,22H,2,12H2,1H3
- InChI Key: NQALKFGUIXXYPG-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC=C2)C(C2=CC=CC(OCCC)=C2)C2C(=O)C3=CC(F)=CC=C3OC=2C1=O
Computed Properties
- Exact Mass: 430.13288525g/mol
- Monoisotopic Mass: 430.13288525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 771
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 68.7Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 582.9±50.0 °C(Predicted)
- pka: 3.77±0.19(Predicted)
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
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| Life Chemicals | F3227-0090-2μmol |
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634569-66-7 | 90%+ | 2μl |
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| Life Chemicals | F3227-0090-5μmol |
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| Life Chemicals | F3227-0090-10μmol |
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$69.0 | 2023-04-26 | |
| Life Chemicals | F3227-0090-20μmol |
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7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634569-66-7 | 90%+ | 1mg |
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| Life Chemicals | F3227-0090-3mg |
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634569-66-7 | 90%+ | 3mg |
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| Life Chemicals | F3227-0090-4mg |
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634569-66-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3227-0090-5mg |
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634569-66-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3227-0090-10mg |
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634569-66-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
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Additional information on 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Comprehensive Analysis of 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 634569-66-7)
The compound 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 634569-66-7) is a fluorinated heterocyclic derivative with a complex molecular structure. Its unique architecture, featuring a chromeno[2,3-c]pyrrole-3,9-dione core, has attracted significant attention in pharmaceutical and materials science research. The presence of both fluoro and pyridinyl substituents enhances its potential for diverse applications, particularly in the development of novel bioactive molecules.
Recent studies highlight the growing interest in fluorinated heterocycles due to their enhanced metabolic stability and bioavailability. The 7-fluoro substitution in this compound aligns with the broader trend of incorporating fluorine atoms into drug candidates to improve their pharmacokinetic properties. Researchers are particularly intrigued by the compound's potential interactions with biological targets, given its propoxyphenyl and pyridin-2-yl moieties, which are common pharmacophores in medicinal chemistry.
From a synthetic perspective, the construction of the chromeno[2,3-c]pyrrole-3,9-dione scaffold presents interesting challenges and opportunities. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, are being explored to access this structural motif efficiently. The compound's CAS No. 634569-66-7 serves as a crucial identifier for researchers tracking its development across various databases and publications.
In the context of current research trends, this compound's structural features resonate with several hot topics in chemical research. The incorporation of fluorine atoms in drug design remains a dominant theme, as evidenced by the increasing number of FDA-approved fluorinated drugs. Similarly, the pyridine ring system continues to be a privileged structure in medicinal chemistry, appearing in numerous clinically used therapeutics. These aspects make 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione particularly relevant to contemporary drug discovery efforts.
The physicochemical properties of this compound warrant careful consideration. The fluoro substituent at position 7 significantly influences the molecule's electronic distribution, potentially affecting its solubility, lipophilicity, and intermolecular interactions. These characteristics are crucial for researchers evaluating the compound's potential as a lead structure in drug development programs. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are being employed to predict its behavior in biological systems.
Analytical characterization of CAS No. 634569-66-7 typically involves advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, particularly given the complexity of its chromeno[2,3-c]pyrrole-3,9-dione core. Recent advances in analytical instrumentation have significantly improved the ability to characterize such intricate molecular architectures.
The potential applications of this compound extend beyond pharmaceuticals. Materials scientists are investigating derivatives of 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione for use in organic electronic devices. The conjugated π-system of the chromeno[2,3-c]pyrrole moiety suggests possible utility in organic light-emitting diodes (OLEDs) or photovoltaic materials, aligning with the growing demand for sustainable energy solutions.
Safety and handling considerations for this compound follow standard laboratory protocols for handling fine chemicals. While not classified as hazardous under current regulations, appropriate precautions should be taken when working with CAS No. 634569-66-7, including the use of personal protective equipment and proper ventilation. Researchers should consult the most recent safety data sheets for specific handling instructions.
The commercial availability of 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione varies among specialty chemical suppliers. Its CAS registry number serves as a critical reference for procurement and regulatory compliance. Current market trends indicate growing demand for such structurally complex intermediates, particularly from pharmaceutical companies engaged in innovative drug development programs.
Future research directions for this compound may include exploration of its biological activity profile, optimization of its synthetic route for scale-up production, and investigation of its physicochemical properties in greater detail. The unique combination of fluoro, propoxyphenyl, and pyridinyl substituents on the chromeno[2,3-c]pyrrole-3,9-dione scaffold presents numerous opportunities for structural modification and derivatization.
In conclusion, 7-fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 634569-66-7) represents an intriguing subject of study at the intersection of medicinal chemistry and materials science. Its structural complexity and potential applications make it a compelling candidate for further investigation in both academic and industrial research settings.
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